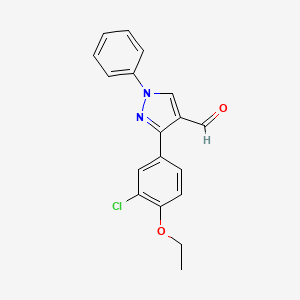

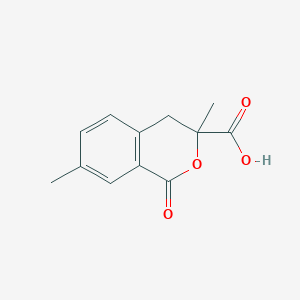

![molecular formula C11H12N6OS B2553023 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798512-74-9](/img/structure/B2553023.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that likely possesses biological activity due to the presence of the imidazo[1,2-b]pyrazole moiety. While the specific papers provided do not directly discuss this compound, they do provide insight into the synthesis and biological evaluation of structurally related heterocyclic compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic scaffolds. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines under microwave irradiation conditions . Similarly, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods suggest that the synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would also involve a multi-step synthetic route, likely starting with the formation of the imidazo[1,2-b]pyrazole core followed by subsequent functionalization.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems that include nitrogen atoms, which are key to their biological activity. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives discussed in the papers have been shown to possess significant biological activities, which can be attributed to their molecular frameworks. The presence of substituents on these frameworks can further modulate the chemical and biological properties of these molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the heteroatoms and the substituents present on the rings. For example, the antimicrobial activity of the N-arylimidazo[1,2-a]pyrazine-2-carboxamides is likely due to their ability to interact with biological targets through these heteroatoms . The synthesis of related compounds often involves reactions such as condensation, substitution, and cyclization, which are likely to be relevant for the synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are largely determined by their molecular structures. The presence of electronegative atoms like nitrogen and sulfur can influence properties such as solubility, melting point, and stability. The compounds discussed in the papers exhibit a range of biological activities, which suggests that they have the necessary solubility and stability to interact with biological systems . The specific physical and chemical properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the provided papers.

科学的研究の応用

Synthesis and Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is part of a broader class of compounds explored for their diverse biological activities. While specific studies on this compound are scarce, related compounds offer insights into potential research applications.

Antitumor and Antioxidant Agents : Some derivatives of 1,3,4-thiadiazoles, closely related to the compound , have been investigated for their potential antitumor and antioxidant activities. These studies explore the structural modifications of thiadiazole derivatives to enhance their efficacy against tumor cells and oxidative stress (Hamama, Gouda, Badr, & Zoorob, 2013).

Antimicrobial Activity : The antimicrobial properties of thiadiazole and imidazole derivatives are of significant interest. These compounds have been synthesized and tested against various microbial strains to assess their effectiveness in inhibiting microbial growth, offering a promising avenue for the development of new antimicrobials (Elmagd, Hemdan, Samy, & Youssef, 2017).

Insecticidal Properties : Research into thiadiazole derivatives has also extended into the agricultural sector, with studies evaluating their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. These investigations highlight the potential of thiadiazole-based compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

DNA Binding and Gene Regulation

- DNA-Binding Pyrrole-Imidazole Polyamides : A related area of research involves pyrrole-imidazole polyamides, chemicals capable of specific DNA sequence binding. These studies investigate the structural requirements for effective DNA binding and gene regulation, potentially offering insights into the design of compounds for targeted therapy (Liu & Kodadek, 2009).

将来の方向性

特性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6OS/c1-8-10(19-15-14-8)11(18)12-4-5-16-6-7-17-9(16)2-3-13-17/h2-3,6-7H,4-5H2,1H3,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIGRSBUQUKNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

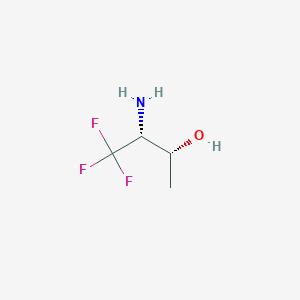

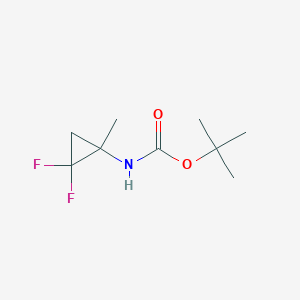

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

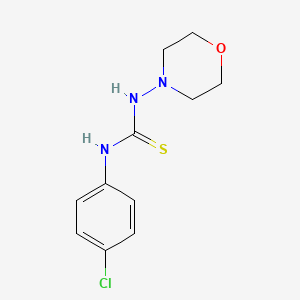

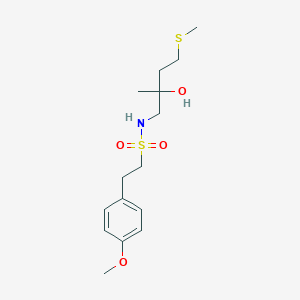

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

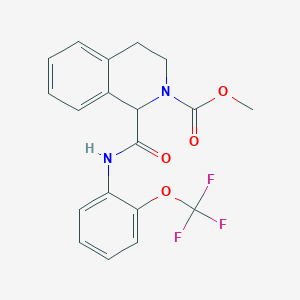

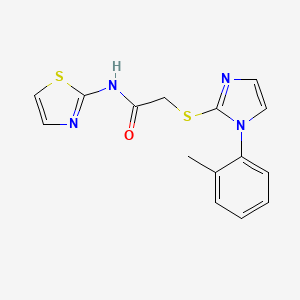

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)